molecular formula C4H11NO2 B045213 Aminoacetaldehyde dimethyl acetal CAS No. 22483-09-6

Aminoacetaldehyde dimethyl acetal

Cat. No. B045213
CAS RN: 22483-09-6
M. Wt: 105.14 g/mol
InChI Key: QKWWDTYDYOFRJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminoacetaldehyde dimethyl acetal and its derivatives involves several strategies, including the reaction of aldehydes with secondary amines in the presence of iodine to form α-amino acetals and the use of organocatalytic asymmetric Michael addition reactions. For instance, the asymmetric Michael addition of aldehydes to β-nitroacroleine dimethyl acetal yields highly functionalized compounds with excellent yields and stereoselectivities (Reyes et al., 2006).

Molecular Structure Analysis

The molecular structure of aminoacetaldehyde dimethyl acetal and related compounds has been extensively studied. For example, the crystal structure of a polymerization catalyst of acetaldehyde, which is closely related to aminoacetaldehyde dimethyl acetal, reveals insights into the arrangement and coordination of atoms within these molecules (Kai et al., 1972).

Chemical Reactions and Properties

Aminoacetaldehyde dimethyl acetal undergoes various chemical reactions, including diastereoselective oxidative α-amination, which is useful for synthesizing syn-γ-hydroxy-α-amino acetals (Zhang et al., 2013). Additionally, its reactivity has been utilized in the synthesis of new acyclic, cyclic, and heterocyclic polyphenol structures (Vagapova et al., 2014).

Physical Properties Analysis

The physical properties of aminoacetaldehyde dimethyl acetal derivatives, such as solubility, molecular weight, and temperature stability, have been explored. A study on a novel polyacetal containing trehalose residue in the main chain highlights the solubility in dipolar aprotic solvents and the absence of a glass transition temperature up to the decomposition temperature, demonstrating the material's stability (Teramoto et al., 2004).

Chemical Properties Analysis

The chemical properties of aminoacetaldehyde dimethyl acetal, including its reactivity in condensation reactions and its role as a substrate in organocatalytic reactions, underscore its versatility. The compound's ability to participate in cyclization reactions leading to nitrogen-containing heterocycles, as well as its application in the synthesis of thiophenes through acid-mediated cyclization, are notable examples of its chemical behavior (Yamazaki & Takebayashi, 2011).

Scientific Research Applications

  • Chemical Protectant : Arai, Tokuyama, Linsell, and Fukuyama (1998) demonstrated that 2-(2-aminophenyl)-acetaldehyde dimethyl acetal serves as a novel protectant for carboxylic acids, providing stable amides under basic conditions and regenerating them easily (Arai et al., 1998).

  • Synthesis of Optically Active Alcohols : Guindon et al. (1991) found that acetals of dimethyl tartrate, a related compound, can be used to prepare optically active secondary alcohols from corresponding aldehydes with high diastereoselectivities (Guindon et al., 1991).

  • Intermediate in Heterocyclic Synthesis : Abu-Shanab, Sherif, and Mousa (2009) reported that dimethylformamide dimethyl acetal is a useful intermediate in heterocyclic synthesis, enabling the formation and modification of various compounds (Abu-Shanab et al., 2009).

  • Synthesis of Imidazoles : Pooranchand, Ila, and Junjappa (1987) discovered that dimethyl N-aryl- and N-alkylcarbonimidodithioates react with aminoacetaldehyde diethyl acetal to produce 1-aryl and 1-alkyl-2-methylthioimidazoles in good yields (Pooranchand et al., 1987).

  • Organocatalytic Asymmetric Michael Addition : Reyes et al. (2006) used beta-nitroacroleine dimethyl acetal in the organocatalytic asymmetric Michael addition of aldehydes to produce enantioenriched compounds with excellent yields and high stereoselectivities (Reyes et al., 2006).

  • Heterocyclic Synthesis : Yamazaki and Takebayashi (2011) found that TiCl4-promoted cyclization of aminoacetals and ethenetricarboxylates leads to nitrogen-containing heterocycles in high yields (Yamazaki & Takebayashi, 2011).

  • Fiber Dye Affinity : Suyama and Uzumaki (1961) studied polyvinyl alcohol fibers with dimethyl-amino acetaldehyde dimethyl acetal, showing better dye affinity and less discoloration than those with aminoacetaldehyde dimethyl acetal (Suyama & Uzumaki, 1961).

Safety And Hazards

Aminoacetaldehyde dimethyl acetal is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

Aminoacetaldehyde dimethyl acetal has been used in studies to develop a fluorescent substrate for aldehyde dehydrogenase . It has also been used in the preparation of chitosan-dendrimer hybrids having various functional groups such as carboxyl, ester, and poly (ethylene glycol) .

properties

IUPAC Name

2,2-dimethoxyethanamine
Source PubChem
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InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066803
Record name Ethanamine, 2,2-dimethoxy-
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Molecular Weight

105.14 g/mol
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Product Name

Aminoacetaldehyde dimethyl acetal

CAS RN

22483-09-6
Record name Aminoacetaldehyde dimethyl acetal
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Record name Aminoacetaldehyde dimethyl acetal
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Record name 2,2-Dimethoxyethylamine
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Record name Ethanamine, 2,2-dimethoxy-
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Record name 2,2-dimethoxyethylamine
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Record name AMINOACETALDEHYDE DIMETHYL ACETAL
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Synthesis routes and methods

Procedure details

The N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride [melting point: 202°-204° C. (decomp.); Rf -value: 0.62 (Reversed Phase Silica gel, methanol/5% aqueous saline solution=6:4)]1 used as amine component is obtained by reaction of 1-benzyl-4-(2-chloroethyl)-1-azoniabicyclo[2.2.2]octane-chloride with aminoacetaldehyde-dimethylacetal.
Name
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoacetaldehyde dimethyl acetal
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Citations

For This Compound
781
Citations
A Garcia, L Castedo, D Dominguez - Synlett, 1993 - hero.epa.gov
A New Method for the N -Benzylation of N -Tosyl Aminoacetaldehyde Dimethyl Acetal | Health & Environmental Research Online (HERO) | US EPA … A New Method for the N -Benzylation …
Number of citations: 7 hero.epa.gov
L Maier, T Winkler - Phosphorus, Sulfur, and Silicon and the …, 1991 - Taylor & Francis
… Thus when methylene aminoacetaldehyde dimethylacetal was heated with diethylphosphite to 120"C, a 72.8% yield of N-diethoxyphosphonylmethyl-aminoacetaldehyde dimethylacetal…
Number of citations: 6 www.tandfonline.com
RT Lee, CL Yuan - Carbohydrate Research, 1979 - Elsevier
… with N-(chloroacetyl)aminoacetaldehyde dimethyl acetal, a compound readily prepared by the … with (6-aminohexanoyl)aminoacetaldehyde dimethyl acetal, obtained by condensing 6-…
Number of citations: 29 www.sciencedirect.com
KG Davenport - 1982 - search.proquest.com
The asymmetric syntheses of N-protected-(alpha)-amino acid derivatives are reported. Deprotonation of N-benzoylglycine (-)-menthol ester (1) with lithium diisopropylamide (LDA) …
Number of citations: 3 search.proquest.com
H Suyama, M Uzumaki, M Ishii - Sen'i Gakkaishi, 1961 - jstage.jst.go.jp
… such as dimethyl-amino acetaldehyde dimethyl acetal were found to yield fibers that are less susceptible to discoloration than those containing aminoacetaldehyde dimethyl acetal. …
Number of citations: 0 www.jstage.jst.go.jp
R Epton, JV McLaren, TH Thomas - Carbohydrate Research, 1972 - Elsevier
… of water-insoluble derivatives of alpha-amylase and dextranase by chemical binding with a polyaldehyde derived from cross-linked poly(acryloylaminoacetaldehyde dimethyl acetal) (…
Number of citations: 33 www.sciencedirect.com
DT Hickman, N Sreenivasachary… - Helvetica Chimica …, 2008 - Wiley Online Library
… of aminoacetaldehyde dimethyl acetal for 48h in THF resulted in the simultaneous displacement of the benzyl ester and deprotection of the Fmoc protecting group to give the amino …
Number of citations: 30 onlinelibrary.wiley.com
EC Campbell, EE Glover, G Trenholm - Journal of the Chemical …, 1969 - pubs.rsc.org
The anil formed from pyridine-2-carbaldehyde and aminoacetaldehyde dimethyl acetal is converted by acids, in the absence of appreciable quantities of water, into the monoquaternary …
Number of citations: 2 pubs.rsc.org
Z Brzozowski - Acta Poloniae Pharmaceutica, 1997 - europepmc.org
… aminoacetaldehyde dimethyl acetals [IIa-IIh] was obtained by the reaction of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides [Ia-Ih] with aminoacetaldehyde dimethyl acetal…
Number of citations: 23 europepmc.org
Y Zhang - … and Radiopharmaceuticals: The Official Journal of …, 2002 - Wiley Online Library
… (M+3) and 2-aminoacetaldehyde dimethyl acetal (M+1 and M+2). The (M+1) version of 2-aminoacetaldehyde dimethyl acetal was obtained in two steps starting with potassium [15N]…

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